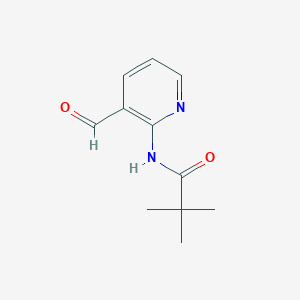














|
REACTION_CXSMILES
|
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].CN(C)[CH:21]=[O:22].Cl.C(=O)([O-])[O-].[K+].[K+]>CCCCCC.O1CCCC1>[CH:21]([C:8]1[C:7]([NH:12][C:13](=[O:18])[C:14]([CH3:15])([CH3:17])[CH3:16])=[N:6][CH:11]=[CH:10][CH:9]=1)=[O:22] |f:4.5.6|
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
89.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)NC(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
109.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
ice water
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hours at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was again cooled to −78° C.
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
to come up to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted thoroughly with diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|
|
Type
|
CUSTOM
|
|
Details
|
The crystalline residue, after recrystallisation from diisopropylether
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |